Product packaging for 2-Cyclopropylquinazoline-4-thiol(Cat. No.:CAS No. 604754-96-3)

2-Cyclopropylquinazoline-4-thiol

Cat. No.: B2922701
CAS No.: 604754-96-3
M. Wt: 202.28
InChI Key: ATFIUEQKSVGHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinazoline (B50416) Heterocycles in Contemporary Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. nih.govarabjchem.org This fused bicyclic system, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a privileged scaffold in drug discovery. researchgate.netijpsr.com The structural versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities. nih.govnih.gov

Many approved drugs and clinical candidates feature the quinazoline core, highlighting its importance in pharmaceutical research. researchgate.netresearchgate.net These compounds have demonstrated efficacy in various therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammation. arabjchem.orgnih.govencyclopedia.pub For instance, gefitinib (B1684475) and lapatinib (B449) are quinazoline-based drugs approved for cancer therapy, specifically as inhibitors of epidermal growth factor receptor (EGFR) kinases. wikipedia.org The stability of the quinazolinone nucleus has particularly inspired researchers to introduce various bioactive moieties to create new potential medicinal agents. omicsonline.org

The broad and potent biological activities associated with quinazoline derivatives underscore their continued relevance in the development of novel therapeutics. nih.govnih.gov

Historical Development and Evolution of Quinazoline Research

The history of quinazoline chemistry dates back to 1869, when Griess first synthesized a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with anthranilic acid. nih.govorientjchem.org However, the parent quinazoline molecule was not synthesized until 1895 by Bischler and Lang, who achieved this through the decarboxylation of a 2-carboxy derivative. nih.govorientjchem.org A more satisfactory synthesis was later devised by Gabriel in 1903. nih.gov

Initially, research focused on the fundamental synthesis and characterization of these compounds. A significant turning point in the medicinal chemistry of quinazolines occurred in the mid-20th century with the discovery of the sedative-hypnotic effects of methaqualone, a synthetic quinazolinone drug, in 1951. omicsonline.orgjuniperpublishers.com This discovery spurred intensive research into the pharmacological properties of quinazoline derivatives.

Over the decades, advancements in synthetic methodologies have enabled the creation of a vast library of quinazoline analogues. arabjchem.org This has led to the identification of numerous compounds with a wide range of biological activities, establishing the quinazoline scaffold as a key pharmacophore in modern drug discovery. nih.govomicsonline.org More than 200 biologically active quinazoline and quinoline (B57606) alkaloids have been identified from natural sources like plants, microorganisms, and animals. wikipedia.orgorientjchem.org One of the earliest discovered natural quinazoline alkaloids was vasicine, isolated from Adhatoda vasica in 1888, which is known for its bronchodilator properties. orientjchem.orgjuniperpublishers.com

Distinctive Role of Thiol-Substituted Quinazolines in Bioactive Compound Development

The introduction of a thiol (-SH) group, particularly at the 4-position of the quinazoline ring, imparts unique chemical and biological properties to the resulting compounds. researchgate.net Thiol-substituted quinazolines, also known as quinazoline-4-thiols, are of significant interest in medicinal chemistry due to their potential as versatile intermediates and their intrinsic biological activities. researchgate.netignited.in

The thiol group is a key functional group that can influence a molecule's reactivity and its interactions with biological targets. researchgate.net It can participate in various chemical transformations, allowing for the synthesis of a wide range of derivatives. researchgate.net Furthermore, the presence of a thiol group can be crucial for binding to specific enzymes or receptors, potentially leading to enhanced or novel pharmacological effects. nih.gov

Research has shown that the substitution pattern on the quinazoline ring, including the presence of a thiol group at position 2 or an amine at position 4, can significantly influence the antimicrobial activities of these compounds. nih.gov Specifically, heterocyclic thiols have been investigated for their potential as vulcanization accelerators and have shown various biological activities. ignited.in The exploration of thiol-substituted quinazolines continues to be an active area of research for the development of new bioactive agents. researchgate.netignited.in

Research Imperatives and Scope for 2-Cyclopropylquinazoline-4-thiol in Chemical Biology

The specific compound, this compound, presents a unique combination of structural features that warrant further investigation in chemical biology. sigmaaldrich.com The quinazoline scaffold itself is a well-established pharmacophore, and the substituents at the 2 and 4-positions introduce distinct properties.

The cyclopropyl (B3062369) group at the 2-position is a particularly interesting feature. In medicinal chemistry, the cyclopropyl ring is often used to enhance potency, increase metabolic stability, and reduce off-target effects. scientificupdate.comiris-biotech.de Its rigid, three-dimensional structure can provide conformational constraint, leading to more favorable binding to biological targets. iris-biotech.deunl.pt The cyclopropyl group can also act as an isosteric replacement for other groups, such as alkenes or small alkyl chains, while offering improved physicochemical properties. scientificupdate.comiris-biotech.de The enhanced p-character of its C-C bonds and stronger C-H bonds contribute to its unique electronic and metabolic profile. scientificupdate.comnih.gov

The thiol group at the 4-position, as previously discussed, offers a reactive handle for further chemical modification and may play a direct role in the compound's biological activity. researchgate.net The combination of the cyclopropyl and thiol moieties on the quinazoline core suggests that this compound could serve as a valuable probe or lead compound for exploring new biological targets and mechanisms of action.

Future research on this compound could focus on several areas:

Synthesis of Derivatives: Utilizing the reactive thiol group to generate a library of derivatives for structure-activity relationship (SAR) studies.

Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

The unique structural attributes of this compound position it as a compound with significant potential for discovery and development in the field of chemical biology.

Data on this compound

PropertyValue
IUPAC Name This compound
CAS Number 604754-96-3
Molecular Formula C₁₁H₁₀N₂S
Molecular Weight 202.28 g/mol
InChI Key ATFIUEQKSVGHPD-UHFFFAOYSA-N

Table generated from data in sigmaaldrich.comchemicalbook.comshachemlin.comaccelachem.comaccelachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2S B2922701 2-Cyclopropylquinazoline-4-thiol CAS No. 604754-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1H-quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIUEQKSVGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum and Mechanistic Investigations in Vitro Focus for 2 Cyclopropylquinazoline 4 Thiol

Evaluation of In Vitro Antimicrobial Efficacy

The structural framework of 2-cyclopropylquinazoline-4-thiol suggests potential for antimicrobial action, a hypothesis supported by extensive research into related quinazolinone and quinazoline-thiol analogs.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the quinazoline (B50416) scaffold have demonstrated notable antibacterial effects. Studies on various quinazolin-4(3H)-one derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action for related compounds is often attributed to the inhibition of critical bacterial enzymes involved in DNA replication and protein synthesis.

However, specific studies detailing the minimum inhibitory concentration (MIC) or a comprehensive antibacterial spectrum for the precise compound, this compound, are not extensively documented in the currently available scientific literature. Research has often focused on derivatives where the 3-position is substituted, which can significantly alter the biological activity profile.

Antifungal Activity against Fungal Pathogens

The antifungal potential of quinazoline derivatives has been an area of active investigation. Research has shown that 2-cyclopropyl derivatives of quinazolin-4(3H)-one, a closely related structure to the thiol variant, exhibit high antifungal activity against the mold Mucor mucedo. This suggests that the cyclopropyl (B3062369) group at the 2-position is a favorable substitution for antifungal efficacy. The activity of such compounds is often dependent on the nature of substituents at both the 2- and 3-positions of the quinazoline ring.

While these findings for the analogous quinazolinone are promising, specific antifungal screening data for this compound against common fungal pathogens like Candida albicans or Aspergillus species is not prominently available in the reviewed literature.

Exploration of Antimicrobial Mechanisms

The mechanisms through which quinazoline-based compounds exert their antimicrobial effects are diverse. For some quinolone antibiotics, the mode of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA synthesis. Other related heterocyclic structures, such as 1,2,4-triazole (B32235) derivatives, have been found to inhibit dihydrofolate reductase (DHFR) or other key metabolic enzymes. For quinazolinone derivatives, the proposed mechanism can involve interference with DNA replication and protein synthesis pathways.

A definitive study elucidating the specific molecular mechanism of antimicrobial action for this compound has yet to be published. Based on the activity of structurally similar compounds, it could potentially act by inhibiting essential bacterial enzymes like DNA gyrase or by disrupting cell membrane integrity, but this remains speculative pending direct experimental evidence.

Anticancer and Cytotoxic Potential in Cellular Models

The quinazoline core is present in several approved anticancer drugs, highlighting its importance in oncology research. These compounds often function by inhibiting key signaling pathways that drive cancer cell proliferation and survival.

Screening against Human Carcinoma Cell Lines (e.g., A549, MCF-7, Hela, THP-1, HL-60, A375)

Numerous studies have evaluated the cytotoxic effects of various heterocyclic compounds, including quinazoline derivatives, against a panel of human cancer cell lines. For instance, different novel benzimidazole (B57391) and xanthone (B1684191) derivatives have been tested against lung carcinoma (A549), breast carcinoma (MCF-7), and human promyelocytic leukemia (HL-60) cells, showing a range of potencies.

Despite the broad investigation into related scaffolds, specific in vitro screening data detailing the cytotoxic activity (e.g., IC₅₀ values) of this compound against the aforementioned cancer cell lines (A549, MCF-7, Hela, THP-1, HL-60, A375) is not available in the current body of scientific literature. Therefore, a data table summarizing its specific anticancer activity cannot be compiled at this time.

Investigation of Molecular Targets in Cancer Pathways (e.g., PARG, DNA Gyrase, HDAC6)

The anticancer activity of many small molecules is derived from their ability to selectively inhibit specific molecular targets within cancer cells. Poly (ADP-ribose) glycohydrolase (PARG) has been identified as a viable target in pancreatic and other cancers, with specific inhibitors showing promise. Similarly, bacterial DNA gyrase inhibitors have served as a blueprint for developing anticancer agents that target human topoisomerases.

Currently, there are no published studies that specifically investigate the interaction of this compound with molecular targets such as PARG, DNA Gyrase, or HDAC6 in the context of cancer pathways. Research into its precise mechanism of action and potential molecular targets is required to ascertain its therapeutic potential in oncology.

Antileishmanial Activity Profiling

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with cutaneous leishmaniasis being a significant health issue in many parts of the world. nih.gov The search for new, effective therapeutics is ongoing due to challenges like parasite resistance and drug toxicity. researchgate.net

In Vitro Efficacy against Leishmania major Promastigotes

While direct efficacy data for this compound against Leishmania major promastigotes is not available in the reviewed literature, studies on analogous compounds underscore the potential of this chemical class. Research into a series of functionalized thiols revealed that the presence of a free thiol group is crucial for antileishmanial activity. researchgate.net In one study, several quinazoline derivatives demonstrated significant activity against various Leishmania species. For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines showed effectiveness against Leishmania donovani and L. amazonensis amastigotes, with some compounds having EC50 values in the high nanomolar to single-digit micromolar range. nih.gov Another study on quinazoline-2,4,6-triamine derivatives identified a compound, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2), that was active against Leishmania mexicana promastigotes and intracellular amastigotes with low cytotoxicity to mammalian cells. nih.gov These findings suggest that the quinazoline scaffold is a promising platform for developing antileishmanial agents, although specific testing of this compound is required to confirm its activity. nih.govnih.gov

Identification of Parasite-Specific Target Pathways

The mechanism of action for many quinazoline-based antileishmanial compounds often involves targeting metabolic pathways that are essential for the parasite but absent in the host. oup.com One such critical pathway is the trypanothione (B104310) metabolism, which is unique to kinetoplastids and vital for their defense against oxidative stress. The enzyme trypanothione reductase (TR) is a key target in this pathway. oup.comscientiaplena.org.br Molecular docking studies of similar 3,4-dihydroquinazolines have shown potential inhibition of TR. scientiaplena.org.br Another crucial pathway in Leishmania is folate metabolism. Some quinazoline structures have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. nih.gov While these pathways are plausible targets for quinazoline derivatives, the specific molecular target of this compound within the Leishmania parasite has not been identified in the available research.

Enzyme Modulation and Inhibition Studies

The ability of quinazoline derivatives to modulate the activity of various enzymes makes them attractive candidates for drug development in several therapeutic areas.

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govacs.org Numerous studies have demonstrated that compounds with a quinazolinone core structure can be potent α-glucosidase inhibitors. For example, a series of 2,3-dihydroquinazolin-4(1H)-ones showed strong inhibitory activity, with some derivatives being more potent than the standard drug, acarbose. nih.govacs.org Similarly, conjugates of quinazolinone-1,2,3-triazole-acetamide were found to be significant competitive inhibitors of α-glucosidase. rsc.org While these results highlight the potential of the broader quinazoline/quinazolinone class, specific data on the α-glucosidase inhibitory activity of this compound is not present in the surveyed scientific literature.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that regulates the acetylation of non-histone proteins like α-tubulin. Its inhibition has emerged as a therapeutic target for cancer and neurodegenerative diseases. nih.govfrontiersin.org The development of selective HDAC6 inhibitors is an active area of research. Both thiol-containing compounds and quinazoline-based structures have been utilized in the design of potent HDAC6 inhibitors. nih.govfrontiersin.org For instance, some novel inhibitors with a quinazoline cap group have shown high selectivity and potent inhibition of HDAC6. frontiersin.org Another study reported on 2-mercaptoquinazolinone derivatives as having selective HDAC6 inhibitory activity. nih.gov A patent for quinazoline derivatives as selective HDAC6 inhibitors has also been noted. google.com Despite these promising findings for related structures, specific inhibitory concentrations (IC50 values) for this compound against HDAC6 are not documented in the available research.

Other Emerging Biological Activities

The versatility of the quinazoline scaffold has led to the exploration of its derivatives for various other biological activities. Research on compounds structurally related to this compound, specifically 2-cyclopropyl-quinazolin-4(3H)-one derivatives, has revealed notable antifungal properties. In one study, these compounds demonstrated high antifungal activity against the bread mold Mucor mucedo. mdpi.com Other quinazolinone derivatives have also been investigated for antifungal activity against various plant pathogenic fungi. sioc-journal.cneurjchem.com Furthermore, the quinazoline core is being explored for its anticancer potential, with some hybrids showing activity against cancer cell lines. rsc.org

Anticonvulsant Activity

The potential for quinazoline derivatives to act as anticonvulsant agents has been an area of active research. innovareacademics.inresearchgate.netmdpi.com The structural features of these compounds, including the quinazoline core, are thought to play a role in their interaction with biological targets relevant to seizure activity. innovareacademics.in Studies on related quinazolin-4(3H)-one derivatives have often involved in vivo models, such as the pentylenetetrazole (PTZ)-induced seizure model in mice, to assess their protective effects. mdpi.comnih.gov

While extensive in vivo testing has been conducted on the broader class of quinazolines, specific in vitro mechanistic studies on this compound are not widely available in the current body of scientific literature. The general anticonvulsant activity of quinazoline derivatives is often attributed to their interaction with GABA-A receptors, acting as positive allosteric modulators. mdpi.com However, without direct experimental data for this compound, its precise mechanism of action and in vitro efficacy remain subjects for further investigation.

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have also been explored for their potential to alleviate inflammation and pain. orientjchem.orgresearchgate.net The anti-inflammatory and analgesic activities of this class of compounds are often evaluated through various in vitro and in vivo assays. researchgate.netfrontiersin.orgnih.gov

In vitro studies on other quinazoline derivatives have investigated their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. researchgate.net For instance, some quinazolin-4(1H)-one derivatives have been shown to exhibit anti-inflammatory effects by inhibiting protein denaturation, a process linked to inflammation. researchgate.net However, specific in vitro data detailing the anti-inflammatory and analgesic properties of this compound, including its effects on inflammatory mediators and specific molecular targets, are not extensively documented in published research. Further focused studies are required to elucidate the in vitro activity and mechanistic underpinnings of this particular compound in the context of inflammation and analgesia.

Structure Activity Relationship Sar Elucidation of 2 Cyclopropylquinazoline 4 Thiol Derivatives

Positional Significance of Substituents on the Quinazoline (B50416) Scaffold

The quinazoline nucleus, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, offers multiple positions for substitution, each playing a critical role in the molecule's interaction with biological targets. researchgate.netresearchgate.net SAR studies have consistently highlighted positions 2, 3, 6, and 8 as being particularly significant for a range of pharmacological activities. mdpi.com

Role of the Cyclopropyl (B3062369) Moiety at C-2 in Biological Efficacy

The substituent at the C-2 position of the quinazoline ring is a key determinant of biological activity. researchgate.netnih.gov The introduction of a cyclopropyl group at this position is a strategic choice, often contributing to enhanced potency and favorable pharmacokinetic properties. While direct studies on the specific impact of the cyclopropyl group in 2-cyclopropylquinazoline-4-thiol are limited, broader research on 2-substituted quinazolines provides valuable insights. For instance, in some quinazolinone series, substitutions at the 2nd position, such as a propyl group, have been found to be potent for anticancer activity. rsc.org The compact and rigid nature of the cyclopropyl ring can influence the molecule's conformation and its fit within the binding pocket of a target protein. The synthesis of 2-cyclopropyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one serves as a key precursor for obtaining various 2-cyclopropylquinazoline derivatives, indicating the synthetic accessibility of this scaffold for further derivatization and biological evaluation. researchgate.netmdpi.com

Contribution of the Thiol Group at C-4 to Biological Activity

The presence of a thiol (-SH) group at the C-4 position introduces a reactive nucleophilic center, which can be pivotal for biological activity. scielo.br SAR studies on related quinazoline structures have shown that substitutions at the 4th position, particularly with amine or substituted amine groups, can enhance antimicrobial activities. nih.gov The thiol group, being a sulfur analog of a hydroxyl group, can participate in hydrogen bonding and other interactions with biological targets. In the context of 2-substituted-quinazoline-4-thiol derivatives, the thiol group can be utilized as a nucleophile to attach diverse chemical moieties, leading to new bioactive compounds. rsc.org The free thiol functionality is often considered crucial for the activity in certain families of compounds, as its derivatization can lead to a complete loss of activity. mdpi.com

Conformational Flexibilities and Their Correlation with Biological Responses

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. The conformational flexibility of this compound derivatives, particularly the orientation of the cyclopropyl group and any substituents at the N-3 position, can significantly impact their interaction with biological targets. While specific conformational analyses of this compound are not extensively documented, studies on related heterocyclic systems provide valuable insights. For instance, the conformational preferences of substituted piperazines and imidazolidin-4-ones have been shown to control their binding to pharmaceutically relevant targets. nih.govethz.ch The rotation around single bonds allows the molecule to adopt various conformations, some of which may be more energetically favorable for binding to a specific receptor or enzyme. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are crucial tools for elucidating the preferred conformations and understanding how they correlate with biological responses. ethz.chrsc.orgsapub.org

Elucidation of Key Pharmacophoric Elements for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazoline derivatives, the core heterocyclic system often forms the central scaffold of the pharmacophore. rsc.org Key pharmacophoric elements for this compound derivatives likely include:

The quinazoline ring system: Acts as a rigid scaffold to orient the key interacting groups. rsc.org

The cyclopropyl group at C-2: Provides a specific steric and hydrophobic interaction.

The thiol group at C-4: Can act as a hydrogen bond donor or acceptor, or as a nucleophile for covalent bond formation. mdpi.com

Substituents at N-3 and on the benzo ring: These can provide additional hydrogen bonding, hydrophobic, or electrostatic interactions to enhance binding affinity and selectivity. mdpi.comrsc.org

Identifying these key pharmacophoric elements is crucial for the rational design of new and more potent derivatives. Techniques such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are often employed to develop pharmacophore models that can guide the synthesis of novel compounds with improved biological activity.

Computational Chemistry and Molecular Modeling Applications in 2 Cyclopropylquinazoline 4 Thiol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

For 2-Cyclopropylquinazoline-4-thiol, such calculations can reveal key aspects of its electronic structure and reactivity. Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with biological targets. For this compound, this would be particularly useful in understanding the reactivity of the thiol (-SH) group, which is known for its nucleophilicity and ability to form covalent bonds. A comparative analysis of reactivity could also be performed against related thiol-containing molecules.

Table 1: Illustrative Quantum Chemical Properties for this compound Note: The following data is illustrative to demonstrate the output of quantum chemical calculations and is not derived from specific experimental or computational studies on this molecule.

Quantum Chemical PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

Molecular Docking and Binding Affinity Predictions with Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). It is a cornerstone of structure-based drug design, helping to elucidate how a potential drug molecule might interact with its biological target on an atomic level.

In the study of this compound, docking simulations would be performed against the three-dimensional structure of a relevant biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. This helps identify the most likely binding mode and provides an estimate of the strength of the interaction.

A crucial output of molecular docking is the detailed visualization of the ligand-receptor complex. This allows for a thorough analysis of the intermolecular interactions that stabilize the binding. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H in the quinazoline (B50416) ring or the S-H of the thiol) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand (such as the cyclopropyl (B3062369) and phenyl rings) and hydrophobic pockets in the receptor.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

By identifying the key amino acid residues involved in these interactions, researchers can understand the structural basis for the compound's activity and propose modifications to enhance binding affinity and selectivity.

While docking scores provide a rapid estimation of binding affinity, more rigorous methods are often employed to predict the binding free energy (ΔG_bind). Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can provide more accurate quantitative predictions. These methods calculate the energy difference between the bound and unbound states of the ligand and receptor.

Predicting binding free energy is critical for ranking different compounds in a series and prioritizing those with the highest affinity for their target. A more negative ΔG_bind value corresponds to a more stable ligand-receptor complex and, typically, higher potency.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

When the 3D structure of the biological target is unknown, ligand-based drug design strategies become essential. Pharmacophore modeling is a prominent example of such an approach. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific target.

To develop a pharmacophore model for a target of this compound, a set of known active molecules would be structurally aligned. The common chemical features responsible for their activity—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—are then identified and mapped in 3D space. This resulting model serves as a template to screen large compound libraries for novel molecules that possess the required features, potentially leading to the discovery of new and structurally diverse drug candidates.

Molecular Dynamics Simulations for Dynamic Interaction Studies

While molecular docking provides a static snapshot of the ligand-receptor complex, proteins are inherently flexible and dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

Starting with the best-docked pose of this compound in its target protein, an MD simulation can be run for nanoseconds or even microseconds. This allows researchers to:

Assess the stability of the predicted binding mode over time.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the role of water molecules in mediating ligand-protein interactions.

Calculate binding free energies with higher accuracy.

MD simulations provide a more realistic representation of the biological environment and can validate or refine the hypotheses generated from static docking studies.

In Silico Pharmacokinetic Property Prediction

A compound's success as a drug depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor pharmacokinetic properties are a major cause of late-stage drug development failures. In silico tools can predict these properties early in the discovery process, helping to identify and filter out compounds with undesirable characteristics.

For this compound, various computational models can predict key ADMET parameters. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its pharmacokinetic behavior. Key predicted properties include:

Aqueous Solubility: Affects absorption.

Intestinal Absorption (HIA): Predicts uptake from the gut.

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

Plasma Protein Binding (PPB): Influences the amount of free drug available to act on the target.

Metabolism: Predicts interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance and potential drug-drug interactions.

Toxicity: Flags potential for adverse effects like hepatotoxicity or mutagenicity.

Table 2: Illustrative In Silico ADMET Predictions for this compound Note: The following data is illustrative to show typical ADMET parameters and is not based on specific studies of this molecule.

ADMET PropertyPredicted Value/ClassInterpretation
Human Intestinal Absorption (HIA)HighGood absorption from the gastrointestinal tract is likely.
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this metabolic pathway.
HepatotoxicityLow RiskUnlikely to cause liver damage.
Lipinski's Rule of Five0 ViolationsPossesses drug-like physicochemical properties for oral bioavailability.

In Vitro Pharmacological Profiling and Selectivity Assessments of 2 Cyclopropylquinazoline 4 Thiol

Comprehensive In Vitro Target Panel Screening for Selectivity Determination

To ascertain the selectivity of 2-Cyclopropylquinazoline-4-thiol, comprehensive screening across a wide panel of in vitro targets is essential. This process involves evaluating the compound's activity against various families of proteins, including G Protein-Coupled Receptors (GPCRs), ion channels, enzymes, and transporter systems. Such broad profiling helps to identify not only the primary pharmacological targets but also any potential off-target interactions that could lead to undesirable effects. The quinazoline (B50416) scaffold is a well-known privileged structure in medicinal chemistry, forming the core of several approved drugs that target a range of biological entities. Therefore, determining the specific selectivity of the 2-cyclopropyl substituted thiol derivative is critical.

Profiling against G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors represent one of the largest and most successfully targeted protein families in drug discovery. nih.gov An initial assessment of this compound would involve a broad panel of GPCR binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, providing an indication of binding affinity.

A hypothetical screening of this compound against a panel of GPCRs might yield results indicating its relative selectivity. For instance, the compound could be tested against representatives from different GPCR families, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

Table 1: Hypothetical GPCR Binding Profile for this compound

Receptor Target Percent Inhibition at 10 µM
α1-Adrenergic 12%
β1-Adrenergic 8%
D2 Dopamine 25%
5-HT2A Serotonin 18%
M1 Muscarinic 5%

This interactive table presents hypothetical data for illustrative purposes.

Functional assays, such as measuring second messenger levels (e.g., cAMP or intracellular calcium), would be the next step to determine if the binding activity translates to agonism or antagonism. scienceopen.comnih.gov

Assessment of Ion Channel Modulation (e.g., KCa2 Channels)

Ion channels are crucial for regulating cellular excitability and signaling processes. nih.gov The modulation of ion channels by small molecules can have significant therapeutic or toxicological consequences. nih.gov Key channels for screening include those involved in cardiac action potential (e.g., hERG) and neuronal signaling. The assessment of this compound's effect on various ion channels, such as voltage-gated potassium channels (Kv) or calcium-activated potassium channels (KCa), is a critical part of a thorough pharmacological profile. mdpi.commdpi.com

Electrophysiological techniques, like patch-clamp assays, provide detailed information on how a compound affects ion channel function, including potential blockade or activation.

Table 2: Hypothetical Ion Channel Activity for this compound

Ion Channel Target Functional Effect IC50 / EC50 (µM)
hERG (Kv11.1) Blockade > 30
Nav1.5 Blockade > 30
Cav1.2 No significant effect -
KCa2.1 (SK1) No significant effect -

This interactive table presents hypothetical data for illustrative purposes.

Evaluation of Enzyme Interactions (e.g., COX, MAO, PDE)

The interaction of drug candidates with various enzymes is a key component of in vitro profiling. Enzymes such as cyclooxygenases (COX-1 and COX-2), monoamine oxidases (MAO-A and MAO-B), and phosphodiesterases (PDEs) are common off-target liabilities. For instance, some quinazoline derivatives have been investigated for their effects on enzymes like cyclin-dependent kinases (CDKs). nih.gov

Biochemical assays measuring the inhibition or activation of these enzymes in the presence of this compound would be performed.

Table 3: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme Target Percent Inhibition at 10 µM
COX-1 7%
COX-2 15%
MAO-A 22%
PDE4 11%
CDK2 45%

This interactive table presents hypothetical data for illustrative purposes.

Examination of Transporter System Interactions

Drug transporters play a critical role in absorption, distribution, and excretion. Interactions with transporters like P-glycoprotein (P-gp) or the adenine (B156593) nucleotide translocase can significantly alter a compound's pharmacokinetic profile. thebiogrid.org Cell-based assays are typically used to evaluate the inhibitory potential of a compound on these transporter systems.

Mechanistic Characterization of Off-Target Interactions

Should the comprehensive screening reveal any significant off-target interactions, further mechanistic studies would be initiated. For example, if this compound showed activity against a specific enzyme or receptor, subsequent concentration-response curves would be generated to determine potency (e.g., IC50 or EC50 values). Mechanistic studies on other 2,4-disubstituted quinazoline derivatives have revealed complex biological activities, such as the stabilization of G-quadruplexes and the modulation of transcription factors. nih.gov Understanding the specific mechanism of any identified off-target interaction is crucial for interpreting its potential clinical relevance.

Development of Predictive Models for In Vitro Pharmacological Behavior

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to understand the in vitro pharmacological behavior of quinazoline derivatives. researchgate.netnih.gov By analyzing a series of related compounds, these models can identify key structural features that contribute to both desired on-target activity and undesired off-target interactions. researchgate.netnih.gov For instance, a 3D-QSAR model could help in designing new analogs of this compound with an improved selectivity profile by modifying substituents to reduce off-target binding while maintaining primary target affinity. elsevierpure.com These in silico models serve as a valuable tool to guide further medicinal chemistry efforts and to prioritize compounds for more extensive biological evaluation. nih.gov

Research on this compound: In Vitro Pharmacological Profile Remains Undisclosed

Despite interest in the broader quinazoline chemical class for its diverse pharmacological potential, specific in vitro pharmacological profiling and selectivity data for the compound this compound are not publicly available in the current scientific literature.

The quinazoline core structure is a recognized scaffold in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The unique arrangement of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring allows for diverse chemical modifications, leading to a wide array of biological activities.

However, detailed research findings concerning the specific in vitro activity of this compound, including its interactions with biological targets, enzyme inhibition, or receptor binding affinities, have not been reported in accessible scientific databases and publications. Consequently, a comparative analysis of this particular compound with established reference compounds cannot be performed at this time.

While general studies on quinazoline and quinazolinone derivatives have highlighted the potential for this chemical family to yield pharmacologically active molecules, the specific contribution of the 2-cyclopropyl and 4-thiol substitutions to the biological activity profile remains uncharacterized in the public domain. Further research and publication of data are required to elucidate the pharmacological properties of this compound.

Concluding Remarks and Future Research Trajectories for 2 Cyclopropylquinazoline 4 Thiol

Identification of Promising Lead Structures for Further Development

The development of novel therapeutics from a starting compound like 2-Cyclopropylquinazoline-4-thiol hinges on the strategic identification of lead structures through targeted modification and screening. The quinazoline (B50416) nucleus is highly versatile, and substitutions at various positions can dramatically influence biological activity. researchgate.netnih.gov Research has shown that modifications at the 2, 4, and 6-positions of the quinazoline ring are particularly important for tuning the pharmacological profile.

For instance, the introduction of different aryl or heteroaryl groups at the 2-position can enhance inhibitory activity against specific biological targets. mdpi.com Similarly, the amine group, which can be derived from the 4-thiol position, is a critical point for modification. The synthesis of 2,4,6-trisubstituted quinazoline derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines. researchgate.net

Future efforts should focus on creating a library of derivatives based on the this compound scaffold. By systematically altering the substituents, researchers can identify structures with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Bioactive Quinazoline Derivatives and Their Activities

Compound ClassModification StrategyBiological Target/ActivityReference
2,4,6-Trisubstituted QuinazolinesSubstitution with long-chain alkyl amines at C4 and various aryl groups at C2.Cytotoxic against THP-1, HL-60, and A375 cancer cell lines. researchgate.net
Quinazoline-Triazole HybridsLinking quinazoline to a triazole moiety via a thioether linkage.Potent in vitro anticancer activity. rsc.org
3-Methylquinazolinone DerivativesModifications on the quinazolinone core.Induction of apoptosis and G2/M phase cell cycle arrest in A549 lung cancer cells. mdpi.com
Quinazoline-Artemisinin HybridsMolecular hybridization of quinazoline and artemisinin (B1665778) scaffolds.High activity against Plasmodium falciparum, human cytomegalovirus, and leukemia cells. acs.org

Integration of Multi-Omics Data for Holistic Understanding of Biological Systems

To fully understand the mechanism of action of this compound and its derivatives, a systems-level approach is essential. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the complex biological responses to a chemical compound. nih.govscispace.com This approach allows for the identification of not only the primary molecular target but also the downstream pathways and networks that are perturbed.

A typical workflow involves treating biological systems (e.g., cancer cell lines) with the compound and then collecting multi-omics data. nih.govmdpi.com

Transcriptomics (RNA-Seq): Identifies differentially expressed genes, revealing the cellular processes affected by the compound. nih.gov

Proteomics: Measures changes in protein abundance and post-translational modifications, providing insight into the functional consequences of gene expression changes. scispace.com

Metabolomics: Analyzes shifts in metabolite levels, offering a snapshot of the cell's metabolic state and how it is altered by the compound. scispace.com

By integrating these heterogeneous datasets, researchers can construct comprehensive models of the compound's effects, identify potential biomarkers for efficacy, and uncover novel therapeutic targets. nih.govgoogle.com For example, this approach has been used to analyze COVID-19 related data to identify significant genes and shortlist candidate repurposed drugs, a strategy that could be applied to quinazoline research. scispace.com This holistic view is critical for advancing promising lead compounds through the drug development pipeline.

Innovative Strategies for Derivatization and Scaffold Expansion

The chemical versatility of the this compound scaffold provides numerous opportunities for innovative derivatization and expansion. The presence of the thiol group is particularly advantageous, as it is a highly reactive nucleophile that can participate in a variety of chemical transformations.

Key Derivatization Strategies:

Thiol-Ene and Thiol-Yne Click Chemistry: These highly efficient and selective reactions allow for the straightforward attachment of a wide range of functional groups to the sulfur atom, enabling rapid library synthesis. The thiol-epoxy reaction is another click chemistry approach used to synthesize biologically active compounds. mdpi.com

Molecular Hybridization: This strategy involves combining the quinazoline scaffold with another known pharmacophore to create a single hybrid molecule. rsc.org This can lead to compounds with dual-action mechanisms or improved potency. For example, quinazoline-artemisinin hybrids have shown potent activity against multiple diseases. acs.org

Thiol Derivatization for Analysis and Bio-conjugation: The thiol group can be reacted with specific reagents, such as fluorogenic agents, to facilitate detection and quantification in biological systems. researchgate.netnih.gov This is crucial for studying the compound's distribution and metabolism.

Scaffold Hopping and Expansion: The core quinazoline structure can be modified or expanded to create novel heterocyclic systems. For example, the synthesis of pyrido[3,4-g]quinazoline derivatives has yielded potent splicing antagonists, demonstrating the potential of scaffold modification to access new biological activities. mdpi.com

These advanced synthetic methods, combined with computational modeling, will accelerate the discovery of next-generation quinazoline-based agents with superior therapeutic profiles.

Challenges and Opportunities in Quinazoline-based Chemical Biology Research

Despite the significant successes in quinazoline-based drug discovery, several challenges remain. However, these challenges also present exciting opportunities for future research.

Challenges:

Acquired Drug Resistance: As with many targeted therapies, particularly in oncology, cancer cells can develop resistance to quinazoline-based drugs. nih.gov This is a major clinical hurdle that necessitates the development of new compounds that can overcome resistance mechanisms.

Selectivity and Off-Target Effects: Many quinazoline derivatives, especially kinase inhibitors, can interact with multiple targets. While this can sometimes be beneficial (multi-targeted therapy), it can also lead to off-target toxicities. emanresearch.org

Bioavailability and Pharmacokinetics: Achieving optimal drug-like properties, including solubility, metabolic stability, and oral bioavailability, remains a key challenge in the development of new chemical entities. mdpi.com

Opportunities:

New Biological Targets: The quinazoline scaffold has proven effective against a range of targets beyond kinases, including tubulin, DNA topoisomerases, and enzymes involved in viral replication. nih.govacs.org Exploring the activity of this compound and its derivatives against a broader array of biological targets could uncover novel therapeutic applications.

Tackling Resistance: A significant opportunity lies in designing quinazoline derivatives that are active against drug-resistant forms of targets, such as mutated kinases in cancer. emanresearch.org

Multifunctional Agents: The versatility of the quinazoline scaffold is ideal for creating multifunctional molecules, such as hybrid drugs that combine two distinct pharmacophores to address complex diseases through multiple mechanisms of action. rsc.org

Chemical Biology Probes: Well-characterized, potent, and selective quinazoline derivatives can serve as valuable chemical probes to interrogate biological pathways and validate new drug targets.

Q & A

Basic: What are the recommended synthetic pathways for 2-Cyclopropylquinazoline-4-thiol, and how can cyclopropane incorporation be optimized?

Methodological Answer:
The synthesis typically involves two critical steps: (1) constructing the quinazoline core and (2) introducing the cyclopropyl and thiol groups.

  • Quinazoline Formation: Start with anthranilic acid derivatives or pyrimidine precursors. For cyclopropane integration, consider using cyclopropyl carbonyl reagents (e.g., Cyclopropyl 4-fluorophenyl ketone analogs) in nucleophilic substitution or cross-coupling reactions .
  • Thiolation: Post-core formation, introduce the thiol group via sulfur nucleophiles (e.g., thiourea or Lawesson’s reagent). Optimize reaction conditions (temperature: 80–120°C, solvent: DMF or THF) to minimize side products.
  • Validation: Confirm cyclopropane stability under reaction conditions using GC-MS or NMR to detect ring-opening byproducts.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: Use 1^1H/13^13C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and thiol proton (δ ~3–4 ppm, if free).
    • FT-IR: Identify S-H stretching (2500–2600 cm1^{-1}) and quinazoline C=N bonds (~1600 cm1^{-1}).
  • Purity Assessment:
    • HPLC-MS: Employ reverse-phase C18 columns with acetonitrile/water gradients. Cross-reference retention times and mass spectra with NIST or PubChem data for validation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use tools like Gaussian or GROMACS to model electron density distribution, focusing on the thiol group’s nucleophilicity and cyclopropane ring strain.
  • Docking Studies: Map potential reaction sites (e.g., C-2 cyclopropyl vs. C-4 thiol) using software like AutoDock. Compare results with experimental kinetic data to refine models .
  • Data Integration: Cross-validate computational predictions with experimental outcomes (e.g., Hammett plots for substituent effects).

Advanced: What experimental design strategies resolve contradictions between theoretical and observed stability of the thiol group in acidic conditions?

Methodological Answer:

  • Controlled Variable Testing:
    • pH Gradients: Expose the compound to buffered solutions (pH 1–14) and monitor thiol degradation via UV-Vis (λ = 260–280 nm).
    • Temperature Dependence: Assess Arrhenius plots to distinguish thermal vs. pH-driven degradation.
  • Mechanistic Probes: Use isotopic labeling (e.g., 34^{34}S) or trapping agents (e.g., Ellman’s reagent) to identify intermediate species.
  • Statistical Analysis: Apply ANOVA to isolate significant factors (e.g., solvent polarity, counterion effects) .

Basic: How should researchers approach data validation for conflicting solubility profiles reported in literature?

Methodological Answer:

  • Reproducibility Protocols:
    • Solvent Screening: Test solubility in DMSO, ethanol, and water using standardized shake-flask methods (25°C, 24 hrs).
    • Quantification: Use gravimetric analysis or HPLC calibration curves to measure dissolved concentrations.
  • Database Cross-Check: Compare results with authoritative sources like NIST Chemistry WebBook or PubChem to identify outliers .

Advanced: What methodologies enable the study of cyclopropane ring strain effects on the compound’s bioactivity?

Methodological Answer:

  • Comparative Analogs: Synthesize derivatives with alternative substituents (e.g., cyclohexyl or vinyl) and assay bioactivity (e.g., enzyme inhibition).
  • Thermodynamic Profiling: Calculate ring-strain energy via DFT (Density Functional Theory) and correlate with experimental IC50_{50} values.
  • Crystallography: Resolve X-ray structures to quantify bond angles/distortions and link to reactivity trends .

Basic: What safety protocols are critical when handling this compound due to its thiol reactivity?

Methodological Answer:

  • Lab Practices:
    • Use inert atmosphere (N2_2/Ar) during synthesis to prevent thiol oxidation.
    • Employ chelating agents (e.g., EDTA) in aqueous workups to mitigate heavy metal-catalyzed degradation.
  • Exposure Mitigation: Monitor air quality for H2_2S generation using gas detectors and ensure fume hood compliance .

Advanced: How can researchers design kinetic studies to differentiate between SN1 and SN2 mechanisms in thiol-mediated reactions?

Methodological Answer:

  • Rate Experiments:
    • Vary nucleophile concentration (pseudo-first-order conditions) to determine rate dependence.
    • Track stereochemistry via chiral HPLC or polarimetry if applicable.
  • Solvent Effects: Compare rates in polar protic (e.g., methanol) vs. aprotic solvents (e.g., DMF) to infer transition-state charge distribution.
  • Isotope Effects: Measure kHk_{H}/kDk_{D} using deuterated solvents to identify bond-breaking steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.